Cas no 2138519-41-0 (Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate)

Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate
- 2138519-41-0
- EN300-1159679
- Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate
-
- Inchi: 1S/C11H18O3/c1-3-8-5-6-9(12)7-10(8)11(13)14-4-2/h8,10H,3-7H2,1-2H3
- InChI Key: CROCOQHUKDTPDJ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CC(CCC1CC)=O)=O
Computed Properties
- Exact Mass: 198.125594432g/mol
- Monoisotopic Mass: 198.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 43.4Ų
Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1159679-5.0g |
ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate |
2138519-41-0 | 5g |
$3894.0 | 2023-06-08 | ||
Enamine | EN300-1159679-0.05g |
ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate |
2138519-41-0 | 0.05g |
$1129.0 | 2023-06-08 | ||
Enamine | EN300-1159679-2.5g |
ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate |
2138519-41-0 | 2.5g |
$2631.0 | 2023-06-08 | ||
Enamine | EN300-1159679-0.25g |
ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate |
2138519-41-0 | 0.25g |
$1235.0 | 2023-06-08 | ||
Enamine | EN300-1159679-0.1g |
ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate |
2138519-41-0 | 0.1g |
$1183.0 | 2023-06-08 | ||
Enamine | EN300-1159679-10.0g |
ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate |
2138519-41-0 | 10g |
$5774.0 | 2023-06-08 | ||
Enamine | EN300-1159679-1.0g |
ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate |
2138519-41-0 | 1g |
$1343.0 | 2023-06-08 | ||
Enamine | EN300-1159679-0.5g |
ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate |
2138519-41-0 | 0.5g |
$1289.0 | 2023-06-08 |
Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate Related Literature
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
Additional information on Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate
Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate (CAS No. 2138519-41-0): A Comprehensive Overview
Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate (CAS No. 2138519-41-0) is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its cyclohexane core with ester and ethyl substituents, has garnered attention due to its potential applications in synthetic chemistry and drug development. The unique structural features of this molecule make it a valuable intermediate in the synthesis of more complex chemical entities, particularly in the pharmaceutical industry.
The chemical structure of Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate consists of a cyclohexane ring substituted at the 2-position with an ethyl group and at the 5-position with a carbonyl group linked to an ethyl ester. This configuration imparts specific reactivity patterns that are exploited in various synthetic pathways. The presence of both an ester and an ethyl group on the cyclohexane ring enhances its utility as a building block in organic synthesis, allowing for further functionalization through nucleophilic addition, condensation reactions, and other transformations.
In recent years, Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate has been studied for its role in the development of novel pharmaceutical agents. Its structural motif is reminiscent of natural products and bioactive molecules, making it a promising candidate for further investigation. Researchers have been particularly interested in its potential as a precursor to more complex scaffolds that exhibit pharmacological activity. The compound's ability to undergo diverse chemical transformations makes it a versatile tool in medicinal chemistry.
One of the most compelling aspects of Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate is its role in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of modern drug discovery, with many clinically relevant drugs featuring these cyclic structures. The cyclohexane ring in Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate can be functionalized to create various heterocyclic derivatives, which may exhibit improved biological activity compared to their parent compounds. This has led to increased interest in exploring its derivatives as potential therapeutic agents.
The pharmaceutical industry has been leveraging Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate for several applications. For instance, it has been used as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic compounds. The compound's structural features allow for modifications that can fine-tune the pharmacokinetic properties of drug candidates, such as their solubility, bioavailability, and metabolic stability. These attributes are crucial for developing drugs that are both effective and safe for clinical use.
Recent advancements in synthetic methodologies have further enhanced the utility of Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have enabled researchers to construct complex molecular architectures with high precision. These methods have opened new avenues for drug discovery by allowing the efficient preparation of structurally diverse derivatives of Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate. Such innovations are essential for addressing the growing demand for novel therapeutic agents in an era where drug resistance and side effects remain significant challenges.
The compound's relevance extends beyond pharmaceutical applications; it also finds utility in agrochemical research. The structural motifs present in Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate can be incorporated into molecules designed to interact with biological targets involved in plant growth regulation and pest control. By leveraging its synthetic versatility, researchers aim to develop new classes of agrochemicals that are more effective and environmentally sustainable compared to existing formulations.
In conclusion, Ethyl 2-ethyl-5-oxocyclohexane-1carbonylate (CAS No. 2138519-41-0) is a multifaceted compound with significant implications in organic chemistry and industrial applications. Its unique structural features make it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. As research continues to uncover new synthetic strategies and applications, Ethyl 2ethyl-5oxocyclohexane-1carbonylate) is poised to play an increasingly important role in advancing chemical innovation across multiple sectors.
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